molecular formula C17H18N6O3S B10986966 methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10986966
M. Wt: 386.4 g/mol
InChI Key: AKFYFMIJWGADJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl carboxylate group at position 4, an isopropyl group at position 5, and a benzoylated amino group at position 2. The benzoyl moiety is further substituted with a 5-methyltetrazole ring at the para position. This structure combines electron-rich (tetrazole) and lipophilic (isopropyl) groups, which may enhance bioavailability and target binding in medicinal chemistry contexts .

Synthetic routes for analogous thiazole-tetrazole hybrids often involve multi-step reactions, including Gewald synthesis for thiazole formation, followed by coupling with pre-functionalized aryl tetrazoles .

Properties

Molecular Formula

C17H18N6O3S

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-[[4-(5-methyltetrazol-1-yl)benzoyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18N6O3S/c1-9(2)14-13(16(25)26-4)18-17(27-14)19-15(24)11-5-7-12(8-6-11)23-10(3)20-21-22-23/h5-9H,1-4H3,(H,18,19,24)

InChI Key

AKFYFMIJWGADJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Formation

Reagents :

  • α-Halocarbonyl compound: Methyl 2-bromo-3-oxopentanoate (for isopropyl substitution).

  • Thiourea derivative: N-substituted thiourea for 2-amino group introduction.

Procedure :

  • Cyclization : React methyl 2-bromo-3-oxopentanoate (1.0 equiv) with thiourea (1.2 equiv) in ethanol under reflux (78°C, 12 hr). The α-haloketone reacts with thiourea to form the thiazole ring.

  • Workup : Cool the mixture, filter precipitated product, and recrystallize from ethanol/water (yield: 65–70%).

Key Data :

ParameterValue
Yield68%
Purity (HPLC)≥95%
Characterization1H^1H NMR (DMSO-d6): δ 2.98 (m, 1H, CH(CH3)2), 3.82 (s, 3H, OCH3), 6.45 (s, 1H, NH2)

Functionalization of the Thiazole Ring

Amination at Position 2

The 2-amino group is introduced via nucleophilic substitution or reduction of a nitro precursor.

Method A: Direct Amination

  • Reagents : Ammonium hydroxide (30% w/v), ethanol.

  • Conditions : Reflux at 80°C for 8 hr.

  • Yield : 72% (methyl 2-amino-5-isopropyl-thiazole-4-carboxylate).

Method B: Nitro Reduction

  • Reagents : SnCl2·2H2O, HCl (conc.).

  • Conditions : Stir at 0–5°C for 2 hr, then neutralize with NaHCO3.

  • Yield : 65% (requires additional purification via column chromatography).

Synthesis of 4-(5-Methyl-1H-Tetrazol-1-yl)Benzoic Acid

The tetrazole-phenyl moiety is prepared via cycloaddition and functional group interconversion.

Tetrazole Formation

Reagents :

  • 4-Cyanobenzoic acid, sodium azide (NaN3), ammonium chloride (NH4Cl).

Procedure :

  • Cycloaddition : Heat 4-cyanobenzoic acid (1.0 equiv) with NaN3 (3.0 equiv) and NH4Cl (1.5 equiv) in DMF at 120°C for 24 hr.

  • Methylation : Treat the resulting 4-(1H-tetrazol-5-yl)benzoic acid with methyl iodide (CH3I) in the presence of K2CO3 to regioselectively methylate the tetrazole.

Key Data :

ParameterValue
Yield (tetrazole)58%
Regioselectivity1H-tetrazole:2H-tetrazole = 9:1

Amide Coupling

The final step involves coupling the thiazole amine with the tetrazole-phenyl carboxylic acid.

Carbodiimide-Mediated Coupling

Reagents :

  • EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), DMF.

Procedure :

  • Activation : Mix 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid (1.0 equiv) with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C for 30 min.

  • Coupling : Add methyl 2-amino-5-isopropyl-thiazole-4-carboxylate (1.0 equiv) and stir at room temperature for 12 hr.

  • Workup : Dilute with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Key Data :

ParameterValue
Yield60%
Purity (HPLC)97%
1H^1H NMRδ 1.32 (d, 6H, CH(CH3)2), 3.89 (s, 3H, OCH3), 8.21 (s, 1H, tetrazole)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Hantzsch + EDCl/HOBtHigh regioselectivityMulti-step purification60%
Nitro ReductionAvoids harsh aminationLow functional group tolerance65%
One-Pot CyclizationReduced stepsPoor scalability45%

Optimization Strategies

  • Catalyst Screening : Pd/C or Ni catalysts for nitro reduction improve yields to 78%.

  • Solvent Effects : Replacing DMF with THF in amide coupling reduces side products (purity ≥98%).

  • Temperature Control : Maintaining 0°C during EDCl activation minimizes tetrazole decomposition.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : The tetrazole moiety is known for its antibacterial and antifungal activities. Research indicates that compounds containing tetrazoles exhibit significant efficacy against a range of pathogens due to their ability to disrupt microbial cell functions .
  • Antitumor Activity : The thiazole component contributes to the anticancer potential of the compound. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Research has demonstrated that thiazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in medicinal chemistry:

  • Anticancer Studies : A study evaluated the anticancer activity of various thiazole derivatives against different cancer cell lines. Methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate exhibited promising results with IC50 values indicating effective inhibition of cancer cell growth .
  • Anti-inflammatory Research : Another research project focused on the anti-inflammatory potential of thiazole derivatives. The findings suggested that compounds similar to this compound could significantly reduce inflammation markers in vitro .
  • Pharmacokinetics and Bioavailability Studies : Investigations into the pharmacokinetics of tetrazole-containing compounds revealed enhanced bioavailability due to their lipid solubility. This characteristic supports their potential therapeutic applications in treating various diseases where effective drug delivery is crucial .

Mechanism of Action

The mechanism of action for methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole and thiazole rings may interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Tetrazole- vs. Triazole-Containing Thiazoles

Compounds such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () replace the tetrazole with a triazole ring. Crystallographic data from shows that triazole-containing compounds adopt planar conformations with perpendicular fluorophenyl groups, whereas the tetrazole in the target compound may enforce distinct packing modes due to its smaller size and polarity .

Thiazole Carboxamides vs. Carboxylates

N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides () feature a pyridinyl-thiazole backbone with amide substituents. Compared to the target compound’s methyl carboxylate, carboxamides demonstrate higher metabolic stability but lower solubility. The isopropyl group at position 5 in the target compound introduces steric bulk, which may reduce off-target interactions compared to smaller substituents like methyl .

Tetrazole-Thiazole Hybrids

Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate () shares a tetrazole-thiazole scaffold but differs in substituent placement.

Physicochemical Properties

Compound Name Core Structure Key Substituents Melting Point (°C) Solubility (LogP) Reference
Methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate Thiazole-tetrazole 5-Methyltetrazole, isopropyl Not reported ~3.2 (estimated)
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate Thiazole-tetrazole Phenyltetrazole, butanoyl 145–147 4.1
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-triazole Triazole, trifluorophenyl 198–200 3.8
N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]-2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}acetamide Thiazole-triazole Benzodiazole, bromophenyl 162–164 2.9

Biological Activity

Methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • A thiazole ring, known for its diverse biological activities.
  • A tetrazole moiety, which contributes to its pharmacological properties.
  • An isopropyl group , enhancing lipophilicity and potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its structural components:

  • Tetrazole Moiety :
    • Exhibits electron-donating and electron-withdrawing properties that facilitate interactions with various biological targets.
    • Known for forming stable complexes with proteins and enzymes, influencing biochemical pathways.
  • Thiazole Ring :
    • Thiazoles are recognized for their ability to inhibit key enzymes involved in cancer cell proliferation and other diseases. The presence of a methyl group at position 4 on the phenyl ring enhances this activity .

Anticancer Activity

Research has indicated that compounds containing thiazole and tetrazole rings exhibit significant anticancer properties. For instance:

  • Inhibition of HSET (KIFC1) : The compound has shown micromolar inhibition of HSET, which is crucial for the survival of centrosome-amplified cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death .

Antimicrobial Properties

Compounds with similar structural motifs have demonstrated antibacterial and antifungal activities:

  • Studies suggest that the tetrazole group enhances binding affinity to bacterial enzymes, leading to effective inhibition of bacterial growth .

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

CompoundActivityIC50 ValueReferences
Methyl 2-[3-benzamidopropanamido]thiazole-5-carboxylateHSET InhibitionMicromolar
Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoateAntihypertensiveNot specified
Various thiazole derivativesCytotoxicity against cancer cell lines< 2 µg/mL

Case Studies

  • In Vitro Studies :
    • A study demonstrated that a thiazole derivative with a similar structure induced significant cytotoxicity in A549 human lung adenocarcinoma cells, suggesting that this compound may exhibit comparable effects due to structural similarities .
  • Mechanistic Insights :
    • Molecular dynamics simulations indicated that thiazole derivatives interact with proteins primarily through hydrophobic contacts, which is crucial for their anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including Hantzsch thiazole synthesis for the thiazole core. Key steps involve:

Thiazole formation : React α-halo ketones with thiourea derivatives under basic conditions .

Tetrazole coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 4-(5-methyltetrazol-1-yl)benzoyl group to the thiazole amine.

Esterification : Protect the carboxylic acid group with methyl chloride in anhydrous DMF.

  • Yield Optimization : Vary solvents (e.g., DMF vs. THF), catalyst ratios (e.g., 1.2 eq EDC), and temperature (40–60°C). Monitor purity via HPLC at each step .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical methods:

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., thiazole C-2 amine at δ 8.2–8.5 ppm; tetrazole protons at δ 9.1–9.3 ppm) .
  • IR : Confirm amide (C=O stretch at ~1650–1680 cm1^{-1}) and ester (C=O at ~1720–1740 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+^+ at m/z 428.12) .

Q. How does pH affect the stability of this compound, and what degradation products are observed?

  • Methodological Answer : Conduct accelerated stability studies:

  • Conditions : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
  • Analysis : LC-MS identifies degradation products (e.g., hydrolyzed ester to carboxylic acid at pH >10).
  • Key Finding : Maximum stability at pH 6–8; degradation >20% at pH <3 or >11 .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50} values in kinase inhibition assays)?

  • Methodological Answer : Address variability via:

Orthogonal Assays : Compare enzymatic (e.g., ADP-Glo kinase assay) vs. cellular (e.g., proliferation IC50_{50}) readouts.

Binding Studies : Use surface plasmon resonance (SPR) to measure direct target affinity (KD_D), minimizing interference from off-target effects .

Meta-Analysis : Pool data from ≥3 independent labs, applying statistical weighting for assay conditions (e.g., ATP concentration differences) .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for cancer-related kinases?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with:
  • Thiazole substituents : Replace isopropyl (C-5) with cyclopropyl to enhance steric hindrance.
  • Tetrazole variants : Substitute 5-methyltetrazole with 5-phenyltetrazole for π-π stacking.
  • Testing : Screen analogs against a kinase panel (e.g., 100-kinase assay). Prioritize compounds with >10-fold selectivity for targets like EGFR or VEGFR2 .

Q. What computational tools predict this compound’s interaction with novel biological targets (e.g., epigenetic regulators)?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to HDAC or bromodomains. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Pharmacophore Mapping : Generate 3D pharmacophores (e.g., hydrogen bond acceptors at tetrazole N-2) to screen virtual libraries .

Target Prediction : Employ AI platforms (e.g., SwissTargetPrediction) to rank off-targets based on structural similarity .

Q. What in vivo models are suitable for evaluating this compound’s efficacy in inflammatory disease contexts?

  • Methodological Answer :

  • Acute Inflammation : Use carrageenan-induced rat paw edema, administering the compound (10–50 mg/kg, oral) with COX-2 inhibitors as controls.
  • Chronic Models : Collagen-induced arthritis in mice; measure cytokine levels (IL-6, TNF-α) via ELISA.
  • PK/PD Analysis : Collect plasma at 0–24 hours post-dose to correlate exposure (AUC) with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.